Differential Reactivity: The C–I vs. C–Br Bond Strength Comparison in Cross-Coupling
The primary driver for selecting 4-Bromo-1-fluoro-2-iodobenzene is the substantial difference in bond dissociation energy (BDE) between the C–I and C–Br bonds, allowing for highly selective, stepwise cross-coupling reactions. This is a key advantage over analogs containing only one type of reactive halogen. The C–I bond has a BDE of approximately 234 kJ/mol, which is 63 kJ/mol lower than the C–Br bond at ~297 kJ/mol . This significant difference enables chemists to selectively react the iodine site under mild conditions in a first Suzuki-Miyaura coupling, while leaving the bromine atom intact for a second, subsequent functionalization under more forcing conditions. This level of control is unattainable with a comparator like 1-bromo-4-fluoro-2-iodobenzene (CAS 202865-72-3), a regioisomer where the substitution pattern is different, leading to altered electronic and steric environments that influence reaction rates and selectivity [1].
| Evidence Dimension | Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C–I: ~234 kJ/mol; C–Br: ~297 kJ/mol |
| Comparator Or Baseline | Aryl–I vs. Aryl–Br standard bond dissociation energies |
| Quantified Difference | Difference of ~63 kJ/mol (21% lower for C–I) |
| Conditions | Standard bond dissociation energy values for aromatic carbon-halogen bonds |
Why This Matters
This difference is the basis for designing complex multi-step syntheses with high regioselectivity, a capability that a mono- or di-halogenated analog cannot provide, making this compound indispensable for building complex molecular architectures.
- [1] PubChem. (n.d.). 1-Bromo-4-fluoro-2-iodobenzene. View Source
